1-Hydroxy-7-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile
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Overview
Description
1-Hydroxy-7-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile is a complex organic compound with a unique structure that includes a hydroxyl group, a methyl group, and a carbonitrile group attached to a tetrahydronaphthalene backbone
Preparation Methods
The synthesis of 1-Hydroxy-7-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene. This intermediate can then undergo further functionalization to introduce the hydroxyl, methyl, and carbonitrile groups under specific reaction conditions. Industrial production methods may involve catalytic hydrogenation and subsequent functional group transformations using reagents such as hydrogen cyanide and methylating agents .
Chemical Reactions Analysis
1-Hydroxy-7-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can participate in electrophilic substitution reactions, especially in the presence of strong electrophiles. Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. .
Scientific Research Applications
1-Hydroxy-7-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Hydroxy-7-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The hydroxyl and carbonitrile groups play crucial roles in these interactions, potentially leading to changes in cellular processes .
Comparison with Similar Compounds
Similar compounds to 1-Hydroxy-7-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile include:
1,2,3,4-Tetrahydronaphthalene: Lacks the functional groups present in the target compound, making it less reactive.
1-Hydroxy-1,2,3,4-tetrahydronaphthalene: Similar but lacks the methyl and carbonitrile groups.
7-Methyl-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl and carbonitrile groups. The presence of hydroxyl, methyl, and carbonitrile groups in this compound makes it unique and more versatile in chemical reactions and applications
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-hydroxy-7-methyl-3,4-dihydro-2H-naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H13NO/c1-9-4-5-10-3-2-6-12(14,8-13)11(10)7-9/h4-5,7,14H,2-3,6H2,1H3 |
InChI Key |
GGJXCRFARPBLKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCCC2(C#N)O)C=C1 |
Origin of Product |
United States |
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